N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 3,4-dimethylaniline with 6,7-dimethoxyquinazoline under specific conditions. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand, such as Xantphos, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: As a probe to study the interactions of quinazoline derivatives with biological targets such as enzymes and receptors.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes or receptors involved in disease progression.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine can be compared with other similar quinazoline derivatives, such as:
- N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
- N-(3,5-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
- N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-2-amine
These compounds share similar structural features but may differ in their biological activities and specific applications. The unique substitution pattern of this compound may confer distinct properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-6-13(7-12(11)2)21-18-14-8-16(22-3)17(23-4)9-15(14)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYJYDXSQJZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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